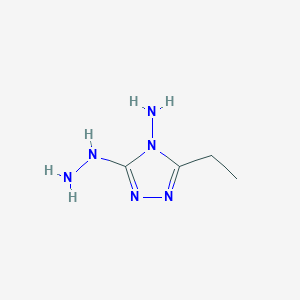![molecular formula C10H15NO2 B12116592 2-Azaspiro[4.6]undecane-1,3-dione](/img/structure/B12116592.png)
2-Azaspiro[4.6]undecane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azaspiro[4.6]undecane-1,3-dione is a spiro compound characterized by a unique bicyclic structure that includes a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[4.6]undecane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic anhydride, followed by cyclization to form the spiro structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of laboratory methods. This often involves the use of high-purity reagents and controlled reaction environments to ensure consistency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[4.6]undecane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The nitrogen atom in the spiro structure can participate in substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of functionalized derivatives .
Scientific Research Applications
2-Azaspiro[4.6]undecane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.6]undecane-1,3-dione involves its interaction with molecular targets through its nitrogen atom and spiro structure. These interactions can influence various biochemical pathways, making the compound useful in drug development and other applications. The exact pathways and targets depend on the specific context in which the compound is used .
Comparison with Similar Compounds
- 1,3-Diazaspiro[4.6]undecane-2,4-dione
- 2-Azaspiro[4.5]decane-1,3-dione
- 1,4-Dioxa-7-azaspiro[4.4]nonane
Comparison: 2-Azaspiro[4.6]undecane-1,3-dione is unique due to its specific spiro structure and the presence of a nitrogen atom, which imparts distinct chemical properties.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-azaspiro[4.6]undecane-1,3-dione |
InChI |
InChI=1S/C10H15NO2/c12-8-7-10(9(13)11-8)5-3-1-2-4-6-10/h1-7H2,(H,11,12,13) |
InChI Key |
XPNGXCFGKBUDAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester](/img/structure/B12116512.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B12116514.png)


![6,7-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12116539.png)
![Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester](/img/structure/B12116547.png)



![3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12116603.png)

![(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one](/img/structure/B12116611.png)

